tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286275-89-5
VCID: VC6344898
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.33

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate

CAS No.: 1286275-89-5

Cat. No.: VC6344898

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.33

* For research use only. Not for human or veterinary use.

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate - 1286275-89-5

Specification

CAS No. 1286275-89-5
Molecular Formula C18H27BrN2O2
Molecular Weight 383.33
IUPAC Name tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Standard InChI Key FTODVJVFGIOOIQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate, reflects its three key components:

  • A piperidine ring substituted at the 4-position with a methylcarbamate group.

  • A 2-bromobenzyl moiety attached to the piperidine nitrogen.

  • A tert-butyloxycarbonyl (Boc) protecting group on the carbamate.

PropertyValue
Molecular FormulaC₁₈H₂₇BrN₂O₂
Molecular Weight383.33 g/mol
IUPAC Nametert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)Cc2c(Br)ccccc2
InChIKeyDVDUWEIFWYQCGZ-UHFFFAOYSA-N
SolubilityNot publicly reported

The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide, while the bromoaromatic moiety contributes to lipophilicity . Computational models predict a logP value of ~3.2, suggesting moderate membrane permeability .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Piperidine Functionalization
4-(Aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate to install the Boc protecting group. This step, performed under basic conditions (e.g., DIPEA), yields tert-butyl piperidin-4-ylmethylcarbamate .

Step 2: N-Alkylation
The piperidine nitrogen is alkylated with 2-bromobenzyl bromide via nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and bases like potassium carbonate facilitate this reaction .

Step 3: Purification
Crude product is purified via flash chromatography (e.g., 0–10% MeOH in DCM) or recrystallization, achieving >95% purity .

Analytical Characterization

  • NMR: Key signals include:

    • ¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.20–3.50 (m, 6H, piperidine and NCH₂), 4.40 (s, 2H, PhCH₂N), 7.20–7.60 (m, 4H, aromatic).

    • ¹³C NMR: δ 28.4 (Boc CH₃), 79.8 (Boc C), 122.8 (C-Br), 155.2 (C=O) .

  • HRMS: [M+H]⁺ calcd. for C₁₈H₂₈BrN₂O₂⁺: 383.1234; found: 383.1231.

Biological Activity and Mechanistic Insights

NLRP3 Inflammasome Inhibition

Structural analogs, such as 1-(4-bromobenzyl)piperidine derivatives, exhibit NLRP3 inhibitory activity by attenuating ATPase function (IC₅₀ = 2.1–8.3 μM) . The 2-bromo isomer may similarly interfere with NLRP3’s NACHT domain, though steric effects could modulate potency. In THP-1 cell assays, related compounds reduced IL-1β release by 40–70% at 10 μM .

Antibiotic Potentiation

Piperidine carbamates act as ethionamide boosters in Mycobacterium tuberculosis by inhibiting EthR, a transcriptional repressor . The bromobenzyl group enhances hydrophobic interactions with EthR’s ligand-binding pocket (Kd ≈ 180 nM) .

Applications in Medicinal Chemistry

Prodrug Development

The Boc group enables controlled amine deprotection, making this compound a versatile precursor for:

  • Anticancer agents: After Boc removal, the free amine can conjugate with cytotoxic payloads (e.g., anthracyclines) .

  • CNS-targeted drugs: The lipophilic bromoaromatic moiety aids blood-brain barrier penetration .

Radiolabeling

The bromine atom allows isotopic exchange with ⁷⁶Br (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging of NLRP3 expression in inflammatory diseases .

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